4-bromo-6-chloro-1H-indazole-3-carboxylic acid
Overview
Description
4-bromo-6-chloro-1H-indazole-3-carboxylic acid: is a heterocyclic organic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-6-chloro-1H-indazole-3-carboxylic acid typically involves the bromination and chlorination of indazole derivatives. One common method starts with the diazotization of 4-chloro-2-fluoroaniline using sodium nitrite and hydrochloric acid, followed by a Sandmeyer reaction to introduce the bromine atom . The product is then subjected to further reactions to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production. Recrystallization and purification techniques are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: 4-bromo-6-chloro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can produce oxides or amines, respectively .
Scientific Research Applications
Chemistry: In chemistry, 4-bromo-6-chloro-1H-indazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anticancer properties .
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate. It can be used to develop new drugs targeting specific diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. Its unique properties make it suitable for various applications, including as a precursor for more complex chemical products .
Mechanism of Action
The mechanism of action of 4-bromo-6-chloro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact pathways and molecular targets can vary depending on the specific application and the derivatives used.
Comparison with Similar Compounds
- 6-bromo-1H-indazole-4-carboxaldehyde
- 4-bromo-3-nitro-1H-indazole
- 5-chloro-1H-indazole-3-carboxylic acid
Comparison: Compared to these similar compounds, 4-bromo-6-chloro-1H-indazole-3-carboxylic acid stands out due to its unique combination of bromine, chlorine, and carboxylic acid groups. This combination provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-bromo-6-chloro-1H-indazole-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O2/c9-4-1-3(10)2-5-6(4)7(8(13)14)12-11-5/h1-2H,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSPJXZAIMJWQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2C(=O)O)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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